

A Technical Guide to **cis**-1,2-Cyclopentanediol: Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-1,2-Cyclopentanediol

Cat. No.: B1582340

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties of **cis**-1,2-Cyclopentanediol, along with a comprehensive experimental protocol for its synthesis. The information is intended to support research and development activities where this compound is of interest.

Core Properties of **cis**-1,2-Cyclopentanediol

cis-1,2-Cyclopentanediol, also known as *cis*-1,2-dihydroxycyclopentane, is a vicinal diol with the two hydroxyl groups on the same side of the cyclopentane ring. Its chemical properties are summarized below.

Property	Value
Molecular Formula	C ₅ H ₁₀ O ₂ [1] [2] [3] [4]
Linear Formula	C ₅ H ₈ (OH) ₂ [5]
Molecular Weight	102.13 g/mol [2] [3] [4] [5]
CAS Number	5057-98-7 [1] [2] [3]
Appearance	Liquid [5]
Melting Point	24-28 °C [5]
Boiling Point	108-109 °C at 20 mmHg [5]
InChI Key	VCVOSERVUCJNPR-SYDPRGILSA-N [1] [4] [5]

Experimental Protocol: Synthesis of **cis**-1,2-Cyclopentanediol via Syn-Dihydroxylation

The synthesis of **cis**-1,2-cyclopentanediol from cyclopentene is typically achieved through a syn-dihydroxylation reaction. This method ensures the two hydroxyl groups are added to the same face of the double bond, resulting in the **cis** configuration. One common and effective method involves the use of potassium permanganate (KMnO₄) under cold, alkaline conditions. Another established method for achieving **cis**-dihydroxylation is the use of osmium tetroxide (OsO₄) as a catalyst with a co-oxidant.

Methodology: Dihydroxylation using Potassium Permanganate

This protocol is based on the well-established reaction of alkenes with cold, dilute potassium permanganate (Baeyer's test).

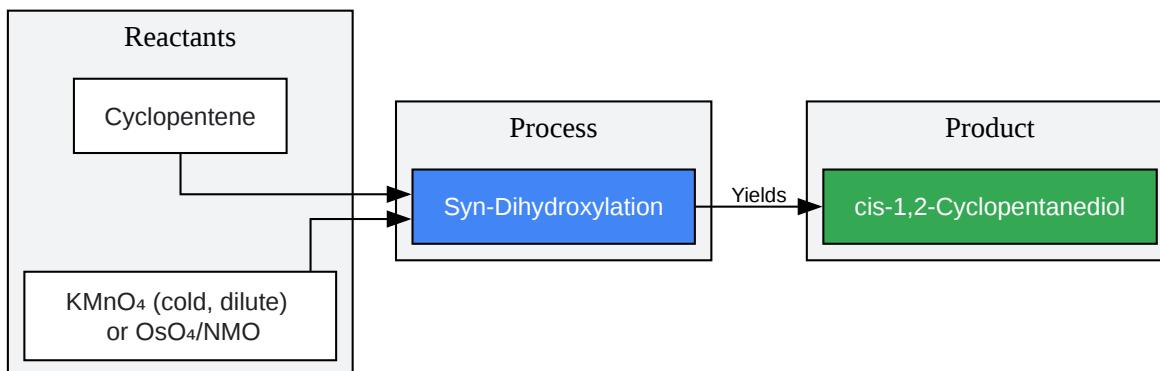
Materials:

- Cyclopentene
- Potassium permanganate (KMnO₄)
- Sodium hydroxide (NaOH)

- Deionized water
- Ice
- Ethanol (or another suitable co-solvent)
- Sodium bisulfite (NaHSO_3)
- Dichloromethane (or Ethyl acetate for extraction)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentene in a suitable solvent mixture, such as water and ethanol. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
- **Reagent Preparation:** Prepare a dilute aqueous solution of potassium permanganate and sodium hydroxide.
- **Reaction:** Slowly add the cold potassium permanganate solution to the stirred cyclopentene solution. The purple color of the permanganate should disappear as it reacts, forming a brown precipitate of manganese dioxide (MnO_2). Maintain the temperature below 5 °C throughout the addition to prevent over-oxidation.
- **Quenching:** After the reaction is complete (indicated by the persistence of the purple permanganate color), quench the excess KMnO_4 by adding a small amount of sodium


bisulfite solution until the purple color disappears and only the brown precipitate remains.

- **Filtration:** Filter the reaction mixture to remove the manganese dioxide precipitate.
- **Extraction:** Transfer the filtrate to a separatory funnel and extract the product multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.
- **Drying and Evaporation:** Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter to remove the drying agent, and then remove the solvent using a rotary evaporator to yield the crude **cis-1,2-cyclopentanediol**.
- **Purification:** The crude product can be further purified by distillation under reduced pressure or by recrystallization.

A similar approach involves the dihydroxylation of fluorinated cyclopentene using KMnO_4 to produce a fluorinated **cis-1,2-cyclopentanediol**[6]. Another method for producing 1,2-cyclopentanediol involves the oxidation of cyclopentene to cyclopentene oxide, followed by hydrolysis[7].

Logical Workflow: Synthesis of **cis-1,2-Cyclopentanediol**

The following diagram illustrates the synthetic pathway from cyclopentene to **cis-1,2-cyclopentanediol** via syn-dihydroxylation.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **cis-1,2-Cyclopentanediol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cis-Cyclopenten-1,2-diol [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. cis-1,2-cyclopentanediol [stenutz.eu]
- 5. 顺-1,2-环戊二醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to cis-1,2-Cyclopentanediol: Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582340#cis-1-2-cyclopentanediol-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com